1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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Overview
Description
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a chemical compound belonging to the class of naphthalene derivatives. It has a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of methoxy groups at positions 1 and 4, and a carbaldehyde group at position 2 on the tetrahydronaphthalene ring.
Scientific Research Applications
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dimethoxy-2-naphthol with appropriate reagents to introduce the carbaldehyde group at position 2 . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-5,8-dioxo-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Similar structure but with additional oxo groups.
6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol: Similar tetrahydronaphthalene core but with hydroxy groups instead of methoxy groups.
Uniqueness
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMYLDWAFTVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C(=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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